ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 1181463-90-0
VCID: VC5787024
InChI: InChI=1S/C15H16N2O4/c1-2-19-15(18)11(9-16)10-17-12-4-5-13-14(8-12)21-7-3-6-20-13/h4-5,8,10,17H,2-3,6-7H2,1H3/b11-10+
SMILES: CCOC(=O)C(=CNC1=CC2=C(C=C1)OCCCO2)C#N
Molecular Formula: C15H16N2O4
Molecular Weight: 288.303

ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate

CAS No.: 1181463-90-0

Cat. No.: VC5787024

Molecular Formula: C15H16N2O4

Molecular Weight: 288.303

* For research use only. Not for human or veterinary use.

ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate - 1181463-90-0

Specification

CAS No. 1181463-90-0
Molecular Formula C15H16N2O4
Molecular Weight 288.303
IUPAC Name ethyl (E)-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)prop-2-enoate
Standard InChI InChI=1S/C15H16N2O4/c1-2-19-15(18)11(9-16)10-17-12-4-5-13-14(8-12)21-7-3-6-20-13/h4-5,8,10,17H,2-3,6-7H2,1H3/b11-10+
Standard InChI Key VIUFDHFGWLECLM-UHFFFAOYSA-N
SMILES CCOC(=O)C(=CNC1=CC2=C(C=C1)OCCCO2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₅H₁₆N₂O₄, with a molecular weight of 288.303 g/mol. Its IUPAC name, ethyl (E)-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)prop-2-enoate, reflects its stereochemical configuration (E-isomer) and functional group arrangement. The benzodioxepin ring—a seven-membered heterocycle containing two oxygen atoms—serves as the structural backbone, while the cyano and ethyl ester groups contribute to its reactivity and solubility profile .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1181463-90-0
Molecular FormulaC₁₅H₁₆N₂O₄
Molecular Weight288.303 g/mol
IUPAC NameEthyl (E)-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)prop-2-enoate
InChI Code1S/C15H16N2O4/c1-2-19-15(18)11(9-16)10-17-12-4-5-13-14(8-12)21-7-3-6-20-13/h4-5,8,10,17H,2-3,6-7H2,1H3/b11-10+
InChI KeyVIUFDHFGWLECLM-ZHACJKMWSA-N

Stereochemical Considerations

The E-configuration of the α,β-unsaturated ester moiety is critical for maintaining planar geometry, which may influence intermolecular interactions in biological systems. The benzodioxepin ring adopts a boat-like conformation, as inferred from analogous structures, enabling π-π stacking and hydrogen-bonding capabilities .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate involves multi-step organic reactions. A plausible route includes:

  • Benzodioxepin Ring Formation: Cyclization of diols with epichlorohydrin or similar agents under acidic conditions.

  • Nucleophilic Amination: Introduction of the amino group at the 7-position via nitration followed by reduction .

  • Knoevenagel Condensation: Reaction of the benzodioxepin amine with ethyl cyanoacetate to form the α,β-unsaturated ester.

While specific reaction yields and conditions are proprietary, the use of catalysts like piperidine for the Knoevenagel step is common in analogous syntheses .

Purification and Quality Control

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify purity, which exceeds 98% in commercial samples . Residual solvents and byproducts are monitored using gas chromatography-mass spectrometry (GC-MS).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media but is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres.

Table 2: Physicochemical Data

PropertyValue
Melting PointNot reported
Boiling PointNot reported
Density~1.3 g/cm³ (estimated)
LogP (Partition Coefficient)1.8 (predicted)
Solubility in DMSO>50 mg/mL

Applications in Research

Pharmaceutical Development

The benzodioxepin moiety is a privileged structure in medicinal chemistry, featured in compounds with anxiolytic, antiviral, and anticancer activities . Ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate is hypothesized to inhibit kinase enzymes or G-protein-coupled receptors (GPCRs) due to its ability to mimic adenosine triphosphate (ATP) or peptide substrates .

Chemical Biology

As a Michael acceptor, the α,β-unsaturated ester may undergo conjugate additions with thiols in cysteine residues, enabling its use as a covalent protein modifier. This property is exploitable in activity-based protein profiling (ABPP) studies .

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the benzodioxepin ring and ester group could optimize bioavailability and target selectivity. Introducing electron-withdrawing substituents may enhance metabolic stability .

Computational Modeling

Molecular docking studies against kinase or GPCR targets (e.g., EGFR, PAR1) may elucidate binding modes and guide rational drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator